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molecular formula C10H6F6N2 B3182478 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile CAS No. 821777-50-8

4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile

Cat. No. B3182478
M. Wt: 268.16 g/mol
InChI Key: YAWAZFSEGWXUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834063B2

Procedure details

To a slurry of 4-amino-2-(trifluoromethyl)benzonitrile (30.09 g, 162 mmol) and NaBH3CN (21.35 g, 340 mmol) in CH2Cl2 (160 mL) at ice bath temperature neat TFA (160 mL, 2.08 mol) was added dropwise at a rate such that the internal temperature remained below 5° C. (CAUTION: exothermic reaction with hydrogen gas evolution). Trifluoroacetaldehyde hydrate (52.2 g, 405 mmol) was then added over 5 min (CAUTION: slightly exothermic reaction, with gas evolution). After 41 h, the mixture was slowly poured into sat'd NaHCO3 (1 L) at 0° C. The mixture was then completely neutralized by portionwise addition of solid NaHCO3. The mixture was stirred 30 min and precipitated solids were collected by filtration. Organic and aqueous phases of the filtrate were separated, and the aqueous layer extracted with CH2Cl2 (3×150 mL). Combined organic extracts were concentrated to dryness, combined with the solids collected previously, dissolved in EtOAc, washed (H2O, brine), dried over Na2SO4, filtered through a short pad of Celite and concentrated to dryness. Recrystallization from EtOAc/hexanes yielded 32.61 g of the title compound as slightly tan crystalline plates, mp 132.5-134° C.: 1H NMR (300 MHz, CD3OD) δ 7.59 (d, J=8.8 Hz, 1H), 7.05 (d, J=2.2 Hz, 1H), 6.92 (dd, J=8.7, 2.4 Hz, 1H), 3.92 (q, J=9.2 Hz, 2H).
Quantity
30.09 g
Type
reactant
Reaction Step One
Quantity
21.35 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52.2 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.[BH3-]C#N.[Na+].[C:18](O)([C:20]([F:23])([F:22])[F:21])=O.[H][H].O.FC(F)(F)C=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[F:21][C:20]([F:23])([F:22])[CH2:18][NH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:10]([F:11])([F:12])[F:13])[CH:3]=1 |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
30.09 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)C(F)(F)F
Name
Quantity
21.35 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
160 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
52.2 g
Type
reactant
Smiles
O.FC(C=O)(F)F
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 5° C.
CUSTOM
Type
CUSTOM
Details
slightly exothermic reaction
CUSTOM
Type
CUSTOM
Details
precipitated solids
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
Organic and aqueous phases of the filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with CH2Cl2 (3×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Combined organic extracts were concentrated to dryness
CUSTOM
Type
CUSTOM
Details
collected previously
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
washed (H2O, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
41 h
Name
Type
product
Smiles
FC(CNC1=CC(=C(C#N)C=C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 32.61 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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